5-Fluoro-1H-indazole-3-carboxylic acid hydrazide

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

For researchers developing IDO1 inhibitors, 5-fluoro substitution on the indazole-3-carbohydrazide scaffold delivers an approximately 7-fold improvement in inhibitory potency (IC50 reduced from ~38 μM to 5.3 μM) compared to unsubstituted analogs. This compound enables access to sub-micromolar IDO1 inhibitors with 17-25 fold selectivity over TDO and serves as a validated building block for integrin αvβ3-targeted libraries (KD = 158 nM). - ~7-fold potency enhancement vs. unsubstituted indazole-3-carbohydrazide - Enables sub-μM IDO1 inhibitors (IC50 = 720-770 nM) with >17-fold selectivity over TDO - Hydrazide handle for derivatization into hydrazones, oxadiazoles, and triazoles - Distinct 5-fluoro electronic profile (vdW radius: 1.47 Å) for halogen SAR comparisons

Molecular Formula C8H7FN4O
Molecular Weight 194.17 g/mol
CAS No. 1203-98-1
Cat. No. B072612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
CAS1203-98-1
Molecular FormulaC8H7FN4O
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NN2)C(=O)NN
InChIInChI=1S/C8H7FN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)
InChIKeyXWRJWHUJTCYRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-indazole-3-carboxylic acid hydrazide Overview


5-Fluoro-1H-indazole-3-carboxylic acid hydrazide (CAS 1203-98-1) is a heterocyclic organic compound consisting of a 1H-indazole core with a carboxylic acid hydrazide group at the 3-position and a fluorine atom at the 5-position [1]. The molecule has a molecular formula of C8H7FN4O and a molecular weight of 194.17 g/mol . The 5-fluoro substitution on the indazole ring introduces distinct electronic and steric properties that differentiate this compound from other halogen-substituted or unsubstituted indazole-3-carboxylic acid hydrazide analogs [2].

Why 5-Fluoro Substitution Is Essential


In-class compounds cannot be arbitrarily interchanged due to the profound impact of the 5-position substituent on the indazole-3-carboxylic acid hydrazide scaffold's biological activity. The incorporation of a fluorine atom at the 5-position significantly enhances the potency of indazole-3-carbohydrazide derivatives compared to their unsubstituted counterparts, as demonstrated in IDO1 enzyme inhibition assays [1]. This fluorine substitution affects both electronic properties and molecular recognition, leading to measurable differences in target engagement that are not achievable with hydrogen, chlorine, or bromine at the same position [2]. Procurement of the specific 5-fluoro analog is therefore scientifically justified when the experimental objective requires the unique potency and selectivity profile conferred by the 5-fluoro substitution pattern.

Quantitative Differentiation Evidence


IDO1 Inhibitory Potency Enhancement

The 5-fluoro substitution on the indazole-3-carboxylic acid hydrazide scaffold results in an approximately 7-fold increase in IDO1 inhibitory potency compared to the unsubstituted parent compound [1]. This quantitative difference establishes a clear structure-activity relationship where the 5-fluoro moiety directly enhances enzymatic inhibition, differentiating this compound from the unsubstituted 1H-indazole-3-carboxylic acid hydrazide baseline.

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

IDO1 Selectivity Over TDO

C3-carbohydrazide derivatives of 1H-indazoles, including those bearing 5-fluoro substitution, have been identified as potent IDO1 inhibitors with IC50 values reaching 720 nM and 770 nM for optimized derivatives, accompanied by 17-25 fold selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) [1]. The 5-fluoro substitution on the indazole core contributes to the favorable binding interactions with the IDO1 active site that enable this selectivity profile.

IDO1 inhibitor TDO selectivity Immuno-oncology

Fluorine Effect on Biological Activity

The incorporation of fluorine atoms into the indazole ring system leads to a significant increase in biological activities across multiple therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications [1]. The 5-fluoro substitution specifically modulates electron density on the indazole core and enhances metabolic stability compared to non-fluorinated analogs. This fluorine effect is a well-documented phenomenon in medicinal chemistry, where strategic fluorination improves target binding and pharmacokinetic properties.

Fluorinated heterocycles Metabolic stability Bioisosterism

Integrin αvβ3 Antagonism

Indazole hydrazide compounds structurally related to 5-fluoro-1H-indazole-3-carboxylic acid hydrazide have been characterized as potent integrin αvβ3 receptor antagonists with demonstrated KD values in the nanomolar range [1]. Specifically, an indazole hydrazide derivative exhibited a KD value of 158 nM for αvβ3 receptor binding, establishing this chemotype as a viable scaffold for developing anti-angiogenic and anti-metastatic agents. The indazole hydrazide core with appropriate substitution (including 5-fluoro) provides the structural features necessary for high-affinity integrin receptor engagement.

Integrin antagonist Anti-angiogenesis Prostate cancer

Validated Application Scenarios


IDO1 Inhibitor Lead Optimization

Researchers developing small-molecule IDO1 inhibitors for cancer immunotherapy should prioritize this compound as a synthetic intermediate. The quantitative evidence demonstrates that 5-fluoro substitution on the indazole-3-carbohydrazide scaffold yields an approximately 7-fold improvement in IDO1 inhibitory potency (IC50 reduction from ~38 μM to 5.3 μM) compared to unsubstituted analogs [5]. Further optimization of related 3-carbohydrazide derivatives has achieved sub-micromolar potency (IC50 = 720-770 nM) with 17-25 fold selectivity for IDO1 over TDO [2], validating the scaffold's utility for generating potent and selective IDO1 inhibitors with negligible cytotoxicity.

Integrin αvβ3 Antagonist Libraries

This compound serves as a validated starting material for generating indazole hydrazide derivatives that target integrin αvβ3 receptors. Patent evidence establishes that structurally related indazole hydrazide compounds achieve nanomolar binding affinity (KD = 158 nM) for αvβ3 integrin and demonstrate anti-prostate cancer activity, including efficacy against enzalutamide-resistant cell lines [5]. The 5-fluoro substitution pattern represents one of the claimed structural variations within this pharmacophore class, making 5-fluoro-1H-indazole-3-carboxylic acid hydrazide a strategic building block for synthesizing focused libraries targeting integrin-mediated tumor angiogenesis and metastasis.

Halogen-Substituted Indazole SAR Studies

Investigators conducting systematic SAR studies on indazole-based bioactive molecules should procure this compound as the 5-fluoro representative for halogen series comparisons. The 5-fluoro substitution provides a distinct electronic and steric profile (van der Waals radius: 1.47 Å) that differs meaningfully from 5-chloro (1.75 Å), 5-bromo (1.85 Å), and unsubstituted (1.20 Å) analogs [5]. The documented enhancement of biological activity upon fluorine incorporation into indazoles—spanning anticancer, anti-inflammatory, and antimicrobial applications—positions this compound as an essential comparator for elucidating the role of halogen substitution in modulating target engagement, metabolic stability, and overall pharmacological profiles.

Hydrazide-Based Heterocyclic Derivatization

The carboxylic acid hydrazide moiety at the 3-position enables facile derivatization into hydrazones, oxadiazoles, triazoles, and other heterocyclic systems through well-established condensation and cyclization reactions [5]. When combined with the 5-fluoro substitution on the indazole core, this reactivity provides access to a diverse array of fluorinated heterocyclic compounds for biological screening. The hydrazide group serves as a versatile synthetic handle while the 5-fluoro substituent imparts favorable electronic properties to downstream products, as documented in the broader fluorinated indazole literature where fluorine incorporation consistently enhances biological activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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